2-(Isocyanatomethyl)pyridine
Overview
Description
2-(Isocyanatomethyl)pyridine is an organic compound with the molecular formula C7H6N2O. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of an isocyanate group (-N=C=O) attached to the methyl group at the second position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isocyanatomethyl)pyridine typically involves the reaction of 2-(chloromethyl)pyridine with potassium cyanate. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows: [ \text{C}_5\text{H}_4\text{NCH}_2\text{Cl} + \text{KOCN} \rightarrow \text{C}_5\text{H}_4\text{NCH}_2\text{NCO} + \text{KCl} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-(Isocyanatomethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Cycloaddition Reactions: It can undergo cycloaddition reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Catalysts: Acid or base catalysts may be used to facilitate the reactions.
Solvents: Common solvents include dichloromethane, toluene, and acetonitrile.
Major Products:
Ureas: Formed by the reaction with amines.
Carbamates: Formed by the reaction with alcohols.
Heterocycles: Formed through cycloaddition reactions.
Scientific Research Applications
2-(Isocyanatomethyl)pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactivity with various nucleophiles.
Mechanism of Action
The mechanism of action of 2-(Isocyanatomethyl)pyridine involves the reactivity of the isocyanate group. The isocyanate group can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of stable adducts. This reactivity is exploited in various applications, including the modification of proteins and the synthesis of bioactive compounds.
Comparison with Similar Compounds
2-(Chloromethyl)pyridine: A precursor in the synthesis of 2-(Isocyanatomethyl)pyridine.
2-(Aminomethyl)pyridine: Contains an amino group instead of an isocyanate group.
2-(Hydroxymethyl)pyridine: Contains a hydroxyl group instead of an isocyanate group.
Uniqueness: this compound is unique due to the presence of the isocyanate group, which imparts distinct reactivity compared to other similar compounds. This reactivity makes it valuable in various chemical transformations and applications.
Properties
IUPAC Name |
2-(isocyanatomethyl)pyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-6-8-5-7-3-1-2-4-9-7/h1-4H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXLFAPCUQFNNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN=C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30631189 | |
Record name | 2-(Isocyanatomethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30631189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71189-21-4 | |
Record name | 2-(Isocyanatomethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71189-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Isocyanatomethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30631189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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